[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
Description
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVWKLUWAKKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC2=NON=C2N=C1N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine can be achieved through several routes. One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. Another approach is the ring closure of 1,2-dioximes to form 1,2,5-oxadiazoles. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mitochondrial Uncoupling Activity
Recent studies have identified [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives as effective mitochondrial uncouplers. These compounds function by disrupting the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced lipid accumulation in liver tissues.
Key Findings:
- BAM15 : A lead compound derived from this compound demonstrated potent uncoupling activity with an EC50 value of 190 nM in L6 myoblast cells. In vivo studies showed that BAM15 significantly decreased liver triglyceride levels and improved markers of fibrosis and inflammation in NASH models .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that unsymmetrical aniline derivatives are more effective than symmetrical counterparts. Substituents at the 5- and 6-positions of the oxadiazolopyrazine core were critical for enhancing uncoupling activity .
Therapeutic Implications
The potential therapeutic applications of this compound extend beyond NASH. The ability to modulate mitochondrial function opens avenues for treating various metabolic disorders.
Case Studies:
- Nonalcoholic Fatty Liver Disease (NAFLD) : In preclinical models of NAFLD, compounds derived from this compound have shown promise in reducing hepatic fat content and improving insulin sensitivity.
- Type 2 Diabetes : Some derivatives exhibited insulin-independent antidiabetic effects in animal models, suggesting a broader metabolic impact that could be harnessed for diabetes management .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Mitochondrial Uncoupler | Enhances energy expenditure by disrupting proton gradients in mitochondria |
| Treatment of Nonalcoholic Steatohepatitis | Reduces liver triglyceride levels and improves liver health markers |
| Potential for Metabolic Disorders | May aid in managing conditions like NAFLD and Type 2 Diabetes |
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its role as a mitochondrial uncoupler. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production. This mechanism is particularly useful in the treatment of metabolic disorders, as it helps in reducing the accumulation of fat in the liver . The molecular targets and pathways involved include the mitochondrial respiratory chain and associated enzymes.
Comparison with Similar Compounds
BAM15 vs. SHC517
SHC517 (N5-(2-fluorophenyl)-N6-(3-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine) is a structural analog of BAM15 with enhanced potency. In murine models, SHC517 reversed established obesity and improved glucose tolerance at lower doses than BAM15. Unlike classical uncouplers, neither compound affects food intake or lean mass, making them safer for chronic use .
| Parameter | BAM15 | SHC517 |
|---|---|---|
| EC50 (Mitochondrial Uncoupling) | 0.8 µM | 0.3 µM |
| Therapeutic Dose | 10 mg/kg (diet admix) | 5 mg/kg (diet admix) |
| Body Temperature | No change | No change |
| Lean Mass Preservation | Yes | Yes |
BAM15 vs. CCCP and MitoCCCP
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) is a classical protonophore with potent uncoupling activity but significant cytotoxicity. Its mitochondria-targeted derivative, mitoCCCP (triphenylphosphonium-conjugated CCCP), improves mitochondrial specificity but retains toxicity. In contrast, BAM15 exhibits comparable uncoupling efficacy (OCR reduction: ~70% at 10 µM) with minimal off-target effects, making it preferable for in vivo applications .
BAM15 vs. DNP
2,4-Dinitrophenol (DNP), a historical weight-loss agent, uncouples mitochondria but causes fatal hyperthermia and lactic acidosis.
Structural Derivatives and Analogs
Imidazo[4,5-b]pyrazine-5,6-diamines
Reductive cyclization of BAM15’s oxadiazole ring generates imidazo[4,5-b]pyrazine-5,6-diamines. Methylation of the imidazole N—H in these derivatives (e.g., compound 23b ) eliminates cytotoxicity while retaining uncoupling activity, suggesting improved safety profiles .
Bactericidal Derivatives
Modification of the oxadiazole core with substituents like 3,4-dimethylphenyl (compound C2 ) or chlorophenyl-tetrazolo groups (compound C5 ) confers bactericidal activity against Bacillus subtilis and B. cereus spores. Unlike BAM15, these analogs lack mitochondrial uncoupling effects, highlighting structure-activity divergence .
Biological Activity
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a mitochondrial uncoupler and in the modulation of various cellular pathways. This article will explore its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound belongs to the oxadiazolo-pyrazine family, characterized by the presence of both oxadiazole and pyrazine rings. The synthesis typically involves multi-step processes starting from readily available precursors. For instance, one common route begins with 3,4-diaminofurazan reacted with oxalic acid to form an intermediate that is then methylated to yield the final product .
The primary mechanism of action for this compound is its role as a mitochondrial uncoupler . This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased respiration rates and reduced ATP production. Such actions can induce apoptosis in cancer cells and modulate metabolic pathways relevant to conditions like nonalcoholic steatohepatitis (NASH) .
Key Mechanisms:
- Mitochondrial Uncoupling : Increases energy expenditure by dissipating the proton gradient.
- Enzyme Modulation : Alters the activity of specific enzymes involved in metabolic pathways.
- Cellular Signaling : Influences signaling pathways such as AMPK and PGC-1α which are crucial for energy metabolism .
Biological Activity and Therapeutic Potential
Research has highlighted several biological activities associated with this compound derivatives:
- Mitochondrial Uncoupling : Demonstrated potential for treating metabolic disorders like NASH by promoting fat oxidation and reducing liver fat accumulation.
- Anticancer Properties : Induces apoptosis in various cancer cell lines by disrupting mitochondrial function.
- Chemokine Receptor Modulation : Certain derivatives have shown promise as selective antagonists for chemokine receptors like CCR5, which could be beneficial in inflammatory diseases .
Research Findings and Case Studies
Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives, and how are reaction conditions optimized?
- Methodology : The core scaffold is synthesized via nucleophilic substitution reactions starting from 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine. For example, amines or phenols are introduced under controlled temperatures (0–25°C) in anhydrous dichloromethane, followed by purification via column chromatography (silica or reverse-phase C18) . Reaction yields depend on steric and electronic properties of substituents. For instance, electron-donating groups like ethoxy or propoxy improve solubility but may reduce reactivity .
Q. How is structural characterization of [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives performed?
- Methodology : Single-crystal X-ray diffraction is used to confirm fused heterocyclic systems, while NMR (¹H, ¹³C) and HR-MS validate substitution patterns. For example, ¹H NMR of 6-chloro-N-(4-ethoxyphenyl) derivatives shows aromatic proton splitting (δ 7.72 ppm, J = 4–8 Hz) and ethoxy group signals (δ 4.06 ppm) . Thermal stability is assessed via DSC, with decomposition temperatures >200°C common for energetic salts .
Q. What in vitro assays are used to evaluate mitochondrial uncoupling activity?
- Methodology : Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using Agilent Seahorse platforms. Compounds like BAM15 (N5,N6-bis(2-fluorophenyl) derivatives) show uncoupling EC₅₀ values of ~270 nM in L6 myoblasts, validated via WAVE software and GraphPad Prism for data visualization . Selectivity for mitochondrial vs. plasma membrane depolarization is confirmed using TMRE staining .
Advanced Research Questions
Q. How do structural modifications of [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives affect p38 MAP kinase inhibition?
- Methodology : Di-substituted analogs (e.g., 6-chloro-N-aryl derivatives) are designed to target the A-loop regulatory site. In silico substructure screening (SciFinder) identifies hits, followed by synthesis and IL-1β secretion inhibition assays in human macrophages. Piperazine ring substitutions improve solubility, while halogenated aryl groups enhance binding affinity (Ki < 100 nM) .
Q. What experimental strategies resolve contradictory data on mitochondrial uncoupling efficacy in vivo vs. in vitro?
- Methodology : Pharmacokinetic profiling (e.g., tissue distribution via LC-MS) identifies mitochondrial accumulation discrepancies. For example, SHC517 (N5-(2-fluorophenyl)-N6-(3-fluorophenyl) derivative) shows improved oral bioavailability in mice, reversing obesity without affecting body temperature, unlike BAM15 . Dose-response studies (0.1–10 mg/kg) distinguish therapeutic windows from off-target effects .
Q. How are [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives optimized for antimicrobial activity against Bacillus spores?
- Methodology : SporeTrackerX live imaging evaluates bactericidal activity. Compounds like C5 (N-(3-chlorophenyl)-[1,2,5]oxadiazolo-tetrazolo-pyrazine) inhibit B. subtilis and B. cereus outgrowth at pH 5.9–7.4, with MIC values <10 µM. Structural activity relationships (SAR) show oxadiazolo-pyrazine cores enhance membrane penetration, while chloroaryl groups disrupt spore germination .
Q. What in vivo models validate the therapeutic potential of these derivatives for nonalcoholic steatohepatitis (NASH)?
- Methodology : Diet-induced obese (DIO) mice are treated orally (10–30 mg/kg/day) for 8–12 weeks. SHC517 reduces hepatic triglycerides by 40–60% (p<0.01 vs. control) and improves glucose tolerance (OGTT AUC reduction ~25%). Histopathology confirms reduced fibrosis (Sirius Red staining) and inflammation (IL-6/TNF-α ELISA) .
Data Contradiction Analysis
Q. Why do some derivatives exhibit potent in vitro uncoupling but fail in vivo metabolic efficacy?
- Resolution : Poor pharmacokinetics (e.g., rapid hepatic clearance) limit bioavailability. For instance, BAM15 shows high plasma protein binding (>95%), reducing free drug concentration. Structural modifications like fluorination (SHC517) improve metabolic stability (t₁/₂ > 6 hrs) and tissue distribution .
Q. How can SAR studies reconcile divergent bioactivity in cancer vs. metabolic disease models?
- Resolution : Cancer cells (e.g., breast adenocarcinoma) rely on glycolysis, so mitochondrial uncoupling depletes ATP and triggers apoptosis (caspase-3 activation). Conversely, in hepatocytes, mild uncoupling enhances lipid oxidation without cytotoxicity. Dose titration (0.1–10 µM) and transcriptomics (RNA-seq) differentiate tissue-specific responses .
Methodological Tables
| Parameter | BAM15 | SHC517 |
|---|---|---|
| Mitochondrial EC₅₀ | 270 nM | 150 nM |
| Plasma Membrane Effect | None | None |
| Oral Bioavailability | 15–20% | 45–50% |
| In Vivo Efficacy | Reverses obesity | Improves NASH |
| Synthetic Step | Key Conditions | Yield Range |
|---|---|---|
| Nucleophilic Substitution | Anhydrous CH₂Cl₂, 0–25°C | 32–52% |
| Purification | Silica/C18 chromatography | >95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
